

# Application Notes and Protocols for Live Cell Imaging Using Texas Red DHPE

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Texas Red DHPE*

Cat. No.: *B069224*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Texas Red™ DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) for live cell imaging. This fluorescently labeled phospholipid is a powerful tool for investigating membrane dynamics, trafficking, and protein interactions in living cells.

## Introduction to Texas Red DHPE

**Texas Red DHPE** is a lipid probe where the bright, red-fluorescent Texas Red dye is attached to the headgroup of a phosphoethanolamine lipid.<sup>[1]</sup> This structure allows it to readily incorporate into the plasma membrane of live cells, serving as a tracer for various cellular processes. Its primary applications include the visualization of membrane traffic during endocytosis and its use as an acceptor molecule in Fluorescence Resonance Energy Transfer (FRET) studies to investigate molecular interactions at the cell membrane.<sup>[2][3]</sup> The Texas Red dye is known for its brightness and relative photostability, making it suitable for time-lapse imaging.<sup>[4]</sup>

## Properties of Texas Red DHPE

Here are the key photophysical and chemical properties of **Texas Red DHPE**:

Property	Value	Reference
Excitation Maximum (Ex)	~582-595 nm	[1][2][5]
Emission Maximum (Em)	~601-615 nm	[1][2][5]
Molecular Weight	~1381.84 g/mol	[2]
Quantum Yield (Ethanol)	0.97	[6]
Quantum Yield (PBS)	0.93	[6]
Solubility	DMSO, Chloroform	[1][3]
Cellular Localization	Plasma membrane, vesicular membranes	[5]

## Application Notes

### Membrane Labeling and Dynamics

**Texas Red DHPE** efficiently labels the outer leaflet of the plasma membrane of live cells. Its integration into the membrane allows for the direct visualization of membrane morphology, dynamics, and integrity. It can be used to study processes such as cell fusion, lipid raft formation, and changes in membrane structure in response to stimuli.

### Endocytosis and Membrane Trafficking

A key application of **Texas Red DHPE** is the tracking of endocytic pathways.[3] Once the plasma membrane is labeled, the internalization of the probe via endocytic vesicles can be monitored over time using fluorescence microscopy. This allows researchers to study the kinetics of endocytosis and the subsequent trafficking of vesicles within the cell.

### Fluorescence Resonance Energy Transfer (FRET)

#### Acceptor

**Texas Red DHPE** is an excellent FRET acceptor for donor fluorophores such as NBD, BODIPY, or fluorescein-labeled lipids and proteins.[2] FRET is a technique that can detect the proximity of two molecules on a nanometer scale. When a donor and acceptor molecule are in close proximity (typically 1-10 nm), the excited donor can transfer its energy to the acceptor,

which then fluoresces. This can be used to study protein-lipid interactions, membrane fusion events, and the organization of membrane domains.<sup>[7][8][9]</sup>

## Experimental Protocols

### General Protocol for Live Cell Membrane Labeling

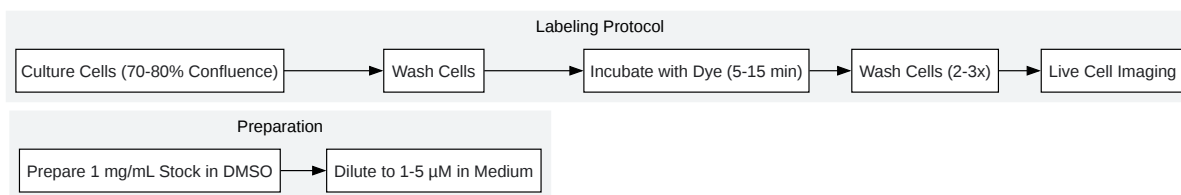
This protocol provides a general guideline for labeling the plasma membrane of live cells with **Texas Red DHPE**. Optimal conditions may vary depending on the cell type.

Materials:

- **Texas Red DHPE**
- Dimethyl sulfoxide (DMSO)
- Live cell imaging medium (e.g., phenol red-free DMEM)
- Cells cultured on glass-bottom dishes or chamber slides

Procedure:

- Prepare a stock solution: Dissolve **Texas Red DHPE** in DMSO to a final concentration of 1 mg/mL.<sup>[2]</sup> Store the stock solution at -20°C, protected from light.
- Prepare a working solution: Dilute the stock solution in pre-warmed live cell imaging medium to a final concentration of 1-5 µM. Vortex briefly to ensure complete mixing.
- Cell preparation: Grow cells to a confluence of 70-80%.
- Labeling: Remove the culture medium and wash the cells once with pre-warmed imaging medium. Add the working solution to the cells and incubate for 5-15 minutes at 37°C.
- Washing: Gently remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove unincorporated dye.
- Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red (e.g., excitation ~590 nm, emission ~615 nm).



[Click to download full resolution via product page](#)

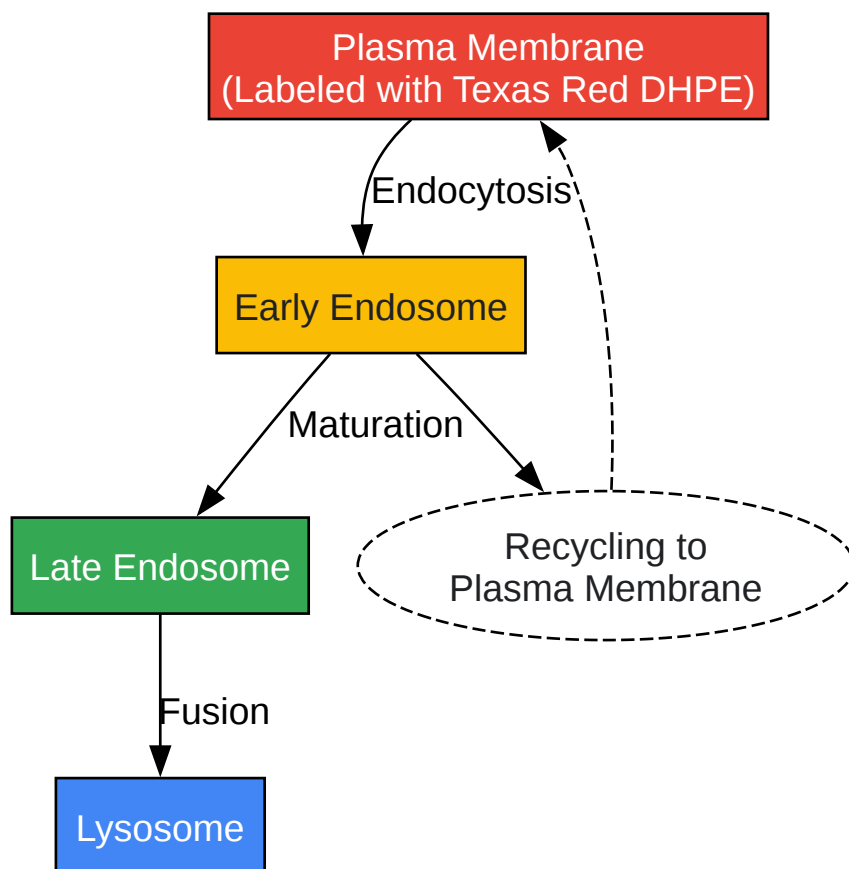
General workflow for labeling live cells with **Texas Red DHPE**.

## Protocol for Tracking Endocytosis

This protocol allows for the visualization of the internalization of **Texas Red DHPE** to study endocytosis.

Procedure:

- Label the cells with **Texas Red DHPE** as described in the general protocol.
- After the final wash, add fresh, pre-warmed imaging medium.
- Place the cells on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO<sub>2</sub>.
- Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the internalization of the fluorescent probe.
- Analyze the images to observe the formation of fluorescently labeled endocytic vesicles and their movement within the cell.



[Click to download full resolution via product page](#)

Simplified diagram of the endocytic pathway tracked by **Texas Red DHPE**.

## Protocol for FRET Imaging

This protocol outlines the use of **Texas Red DHPE** as a FRET acceptor. The specific donor and experimental conditions will depend on the biological question being addressed.

Procedure:

- Prepare cells expressing or labeled with the donor fluorophore.
- Label the cells with **Texas Red DHPE** (the acceptor) using the general labeling protocol. The concentration of **Texas Red DHPE** may need to be optimized to achieve the desired donor-to-acceptor ratio.

- Image the cells using a microscope equipped for FRET imaging. This typically involves acquiring images in three channels:
  - Donor excitation and donor emission.
  - Donor excitation and acceptor emission (the FRET channel).
  - Acceptor excitation and acceptor emission.
- Process and analyze the images to calculate the FRET efficiency. This will require appropriate controls, including cells labeled with only the donor and cells labeled with only the acceptor.

## Considerations and Limitations

While **Texas Red DHPE** is a valuable tool, researchers should be aware of potential artifacts. The Texas Red moiety is relatively large and can potentially alter the physical properties of the lipid bilayer.[10] Studies have shown that it can interact with other lipids and may reduce the diffusion coefficient of the probe itself.[5][10] At higher concentrations, it has been reported to induce domain formation in model membranes.[5] Therefore, it is crucial to:

- Use the lowest possible concentration of **Texas Red DHPE** that gives a sufficient signal-to-noise ratio.
- Perform control experiments to ensure that the observed effects are not artifacts of the probe itself.
- Be cautious when interpreting quantitative data on membrane dynamics, as the probe's behavior may not perfectly mimic that of an unlabeled lipid.

By following these guidelines and being mindful of the potential limitations, researchers can effectively use **Texas Red DHPE** to gain valuable insights into the dynamic processes of live cells.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Texas Red™ 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (Texas Red™ DHPE) 1 mg [thermofisher.com]
- 2. Texas Red-DHPE \*CAS 187099-99-6\* | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 7. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 8. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Basicmedical Key [basicmedicalkey.com]
- 10. The impact of Texas red on lipid bilayer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Live Cell Imaging Using Texas Red DHPE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069224#live-cell-imaging-techniques-using-texas-red-dhpe]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)